molecular formula C32H44O14 B1151835 Baccatin IV CAS No. 57672-77-2

Baccatin IV

Cat. No.: B1151835
CAS No.: 57672-77-2
M. Wt: 652.7 g/mol
InChI Key:
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Description

Baccatin IV is a naturally occurring diterpenoid compound found in the bark of the Pacific yew tree (Taxus brevifolia). It is a member of the taxane family of compounds, which are known for their significant anticancer properties. This compound serves as a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. The structure of this compound includes a tetracyclic core with multiple hydroxyl groups, making it a versatile precursor for various chemical modifications.

Scientific Research Applications

Baccatin IV has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Baccatin IV, like other taxanes, primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell movement, and most importantly, in cell division .

Mode of Action

This compound interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the microtubules from disassembling, a process that is necessary for cell division . As a result, cells are unable to divide and proliferate, which is particularly useful in the context of cancer cells that divide and grow uncontrollably .

Biochemical Pathways

This compound is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The conversion of this compound to paclitaxel involves several enzymatic steps, including acetylation and hydroxylation . The exact biochemical pathways and enzymes involved in these transformations are still under investigation .

Pharmacokinetics

It’s known that the bioavailability and efficacy of taxanes like this compound can be influenced by various factors, including the formulation of the drug, the patient’s individual characteristics, and the presence of drug transporters in the body .

Result of Action

The primary result of this compound’s action is the inhibition of cell division . By stabilizing microtubules and preventing their disassembly, this compound effectively halts the process of cell division . This can lead to cell death, or apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the production of this compound can be enhanced under certain conditions, such as the presence of specific carbon sources, slightly acidic conditions, and lower temperatures . Furthermore, the action of this compound can also be influenced by the cellular environment, including the presence of other molecules and the state of the target microtubules .

Safety and Hazards

Safety data sheets for Baccatin IV are available, indicating that it has been evaluated for potential hazards .

Future Directions

The challenges in Baccatin IV research include difficulties in extracting and synthesizing active components and the need for sustainable utilization strategies . The demand for paclitaxel and its derivatives is expected to reach $20 billion by 2025 , indicating a significant market potential for this compound and related compounds .

Biochemical Analysis

Biochemical Properties

Baccatin IV plays a pivotal role in biochemical reactions, particularly in the biosynthesis of paclitaxel. It interacts with various enzymes, proteins, and other biomolecules during this process. One of the key enzymes involved is 10-deacetylbaccatin III-10-β-O-acetyltransferase, which catalyzes the conversion of 10-deacetylbaccatin III to this compound. This interaction is crucial for the subsequent steps in the biosynthesis of paclitaxel. Additionally, this compound interacts with other enzymes such as cytochrome P450 monooxygenases, which further modify its structure to produce paclitaxel .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It also affects the expression of genes involved in cell survival and apoptosis, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic pathways . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to tubulin, a protein that is essential for the formation of microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, this compound inhibits the activity of certain enzymes involved in cell division, further contributing to its antiproliferative effects. It also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive molecules. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis. These effects are particularly pronounced in cancer cells, where this compound has been shown to inhibit tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. Studies have identified threshold doses beyond which the toxic effects of this compound become significant. These studies have also highlighted the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of paclitaxel. It interacts with enzymes such as 10-deacetylbaccatin III-10-β-O-acetyltransferase and cytochrome P450 monooxygenases, which catalyze key steps in its conversion to paclitaxel. These interactions are essential for the production of paclitaxel and its subsequent therapeutic effects. Additionally, this compound can influence metabolic fluxes and alter the levels of key metabolites, thereby impacting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The localization and accumulation of this compound can be influenced by factors such as its chemical structure, the presence of binding proteins, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. This localization is essential for its ability to stabilize microtubules and disrupt the mitotic spindle. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it can induce apoptosis by modulating mitochondrial membrane potential and promoting the release of pro-apoptotic factors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin IV can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the bark of Taxus species. Chemical synthesis of this compound often starts with 10-deacetylbaccatin III, which undergoes a series of acetylation and hydroxylation reactions to form this compound. The reaction conditions usually involve the use of acetic anhydride and pyridine as reagents, with the reactions being carried out under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from renewable sources such as Taxus needles. The process involves the extraction of 10-deacetylbaccatin III followed by its conversion to this compound through biotransformation using microbial strains. This method is preferred due to its eco-friendly nature and higher yield compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Baccatin IV undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which are useful intermediates in the synthesis of paclitaxel.

    Reduction: Reduction reactions can modify the hydroxyl groups present in this compound, leading to the formation of different analogs.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, are common in the modification of this compound to produce various taxane derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other anticancer agents .

Comparison with Similar Compounds

This compound’s unique structure, which includes multiple hydroxyl groups and a tetracyclic core, allows for various chemical modifications, making it a versatile and valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJGGIKEFAWREN-WBPIOOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346494
Record name Baccatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-77-2
Record name Baccatin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Baccatin IV and where is it found?

A1: this compound is a naturally occurring taxoid, a type of diterpenoid compound found in the bark, needles, and other parts of yew trees, particularly the species Taxus baccata (European Yew), Taxus wallichiana (Himalayan Yew), Taxus chinensis (Chinese Yew) and Taxus yunnanensis (Yunnan Yew). [, , , , , , , ]

Q2: What is the significance of this compound in scientific research?

A2: this compound is a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anticancer drug used in the treatment of various cancers. [, ]

Q3: Can you elaborate on the structural characteristics of this compound?

A3: this compound possesses a complex structure with a taxane skeleton, characterized by a 6-8-6 ring system. Key structural features include a trans-fused B/C ring junction and an oxetane ring. [] The molecular formula of this compound is C29H36O10. []

Q4: Has the structure of this compound been confirmed by spectroscopic methods?

A4: Yes, the structure of this compound has been extensively studied and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed 13C and 1H NMR data for this compound have been reported in various solvents, providing valuable insights into its structural features. [, , , ]

Q5: Are there other taxoids found alongside this compound in yew trees?

A5: Yes, yew trees are a rich source of diverse taxoids. Along with this compound, researchers have identified several other taxoids, including taxol, 10-deacetyltaxol A, taxinine M, and taxuyunnanine C. [, , , , , ]

Q6: How does the structure of this compound relate to its biological activity?

A6: While this compound itself does not exhibit strong anticancer activity, its structure serves as a scaffold for modifications that enhance its activity. The presence of specific functional groups and their spatial arrangement are crucial for binding to its biological target, microtubules. [, ]

Q7: What are the analytical techniques commonly employed for the identification and quantification of this compound?

A7: Various analytical methods are used for this compound, including:

    Q8: Have there been studies investigating the distribution of this compound within yew trees?

    A8: Yes, researchers have employed techniques like mass spectrometry imaging to visualize the spatial distribution of this compound and other metabolites within yew tree tissues. These studies revealed that this compound is primarily located in the cortex of yew twigs. []

    Q9: Is this compound found in all parts of the yew tree?

    A9: While present in various parts, the concentration of this compound and other taxanes can vary significantly between different parts of the yew tree. For example, studies have shown differences in taxoid composition between the heartwood and other parts of Taxus yunnanensis. []

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